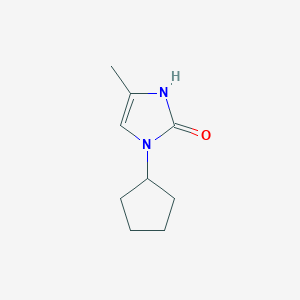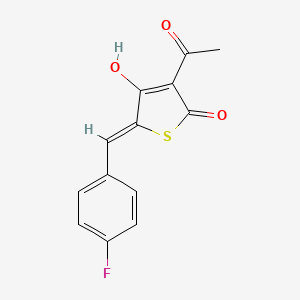
3-Acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone is an organic compound that belongs to the class of thiophenones. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and various functional groups including an acetyl group, a hydroxyl group, and a p-fluorobenzylidene moiety. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where the thiophene ring is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the p-Fluorobenzylidene Moiety: This step involves the condensation of the acetylated thiophene with p-fluorobenzaldehyde under basic conditions to form the benzylidene derivative.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and solvents to minimize waste and reduce costs.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzylidene moiety can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in various condensation reactions, forming larger molecules or polymers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Condensation: Aldehydes, ketones, and other carbonyl compounds.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Condensation: Larger organic molecules or polymers.
科学研究应用
Chemistry
In organic chemistry, 3-acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in synthetic pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features may allow it to act as an inhibitor or activator of certain enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the fluorine atom and the thiophene ring can enhance its biological activity and stability, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins. Its unique properties may also make it useful in the development of new catalysts or as a component in electronic devices.
作用机制
The mechanism of action of 3-acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance its binding affinity to certain targets, while the thiophene ring can provide stability and facilitate interactions with hydrophobic regions of proteins.
相似化合物的比较
Similar Compounds
3-Acetyl-4-hydroxy-2(5H)-thiophenone: Lacks the p-fluorobenzylidene moiety, making it less versatile in certain reactions.
5-(p-Fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone: Lacks the acetyl group, which can affect its reactivity and biological activity.
3-Acetyl-5-(p-chlorobenzylidene)-4-hydroxy-2(5H)-thiophenone: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Uniqueness
The presence of both the acetyl group and the p-fluorobenzylidene moiety in 3-acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone makes it unique. The fluorine atom can enhance its biological activity and stability, while the acetyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
属性
CAS 编号 |
5518-90-1 |
|---|---|
分子式 |
C13H9FO3S |
分子量 |
264.27 g/mol |
IUPAC 名称 |
(5Z)-3-acetyl-5-[(4-fluorophenyl)methylidene]-4-hydroxythiophen-2-one |
InChI |
InChI=1S/C13H9FO3S/c1-7(15)11-12(16)10(18-13(11)17)6-8-2-4-9(14)5-3-8/h2-6,16H,1H3/b10-6- |
InChI 键 |
OIRMDVGYMAEKRO-POHAHGRESA-N |
手性 SMILES |
CC(=O)C1=C(/C(=C/C2=CC=C(C=C2)F)/SC1=O)O |
规范 SMILES |
CC(=O)C1=C(C(=CC2=CC=C(C=C2)F)SC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B12833218.png)
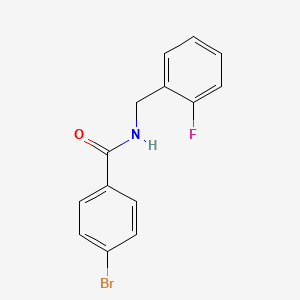

![3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12833237.png)
![4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B12833238.png)
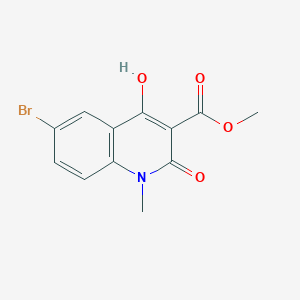
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12833261.png)


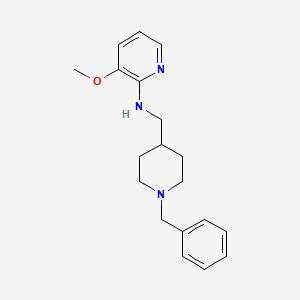
![Imidazo[2,1-b][1,3]oxazepine](/img/structure/B12833290.png)
![1h-Thieno[2,3-f]benzimidazole](/img/structure/B12833296.png)
